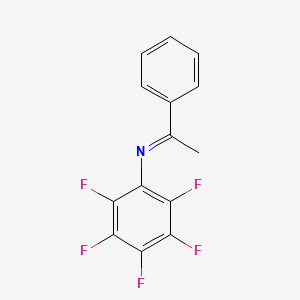
(1E)-N-(Pentafluorophenyl)-1-phenylethan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-(Pentafluorophenyl)-1-phenylethan-1-imine is a chemical compound characterized by the presence of a pentafluorophenyl group and a phenylethan-1-imine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(Pentafluorophenyl)-1-phenylethan-1-imine typically involves the reaction of pentafluoroaniline with benzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-(Pentafluorophenyl)-1-phenylethan-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The pentafluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
(1E)-N-(Pentafluorophenyl)-1-phenylethan-1-imine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its fluorinated phenyl group enhances its stability and reactivity in biological systems.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism by which (1E)-N-(Pentafluorophenyl)-1-phenylethan-1-imine exerts its effects involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pentafluorophenyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-N-(Trifluoromethylphenyl)-1-phenylethan-1-imine: Similar in structure but with a trifluoromethyl group instead of a pentafluorophenyl group.
(1E)-N-(Difluorophenyl)-1-phenylethan-1-imine: Contains a difluorophenyl group, leading to different chemical properties and reactivity.
(1E)-N-(Fluorophenyl)-1-phenylethan-1-imine: Has a single fluorine atom on the phenyl group, resulting in distinct behavior compared to the pentafluorophenyl derivative.
Uniqueness
(1E)-N-(Pentafluorophenyl)-1-phenylethan-1-imine is unique due to the presence of the pentafluorophenyl group, which imparts enhanced stability and reactivity. This makes it particularly valuable for applications requiring robust and reactive compounds. The compound’s ability to undergo a variety of chemical reactions and its potential for use in diverse scientific fields further highlight its uniqueness.
Propiedades
Número CAS |
86769-22-4 |
|---|---|
Fórmula molecular |
C14H8F5N |
Peso molecular |
285.21 g/mol |
Nombre IUPAC |
N-(2,3,4,5,6-pentafluorophenyl)-1-phenylethanimine |
InChI |
InChI=1S/C14H8F5N/c1-7(8-5-3-2-4-6-8)20-14-12(18)10(16)9(15)11(17)13(14)19/h2-6H,1H3 |
Clave InChI |
JICNVSYAGPIKCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=C(C(=C(C(=C1F)F)F)F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
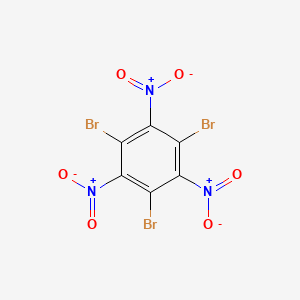
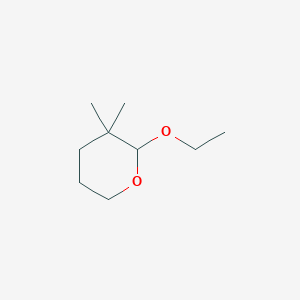
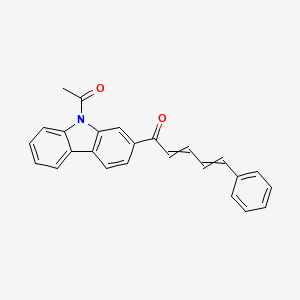
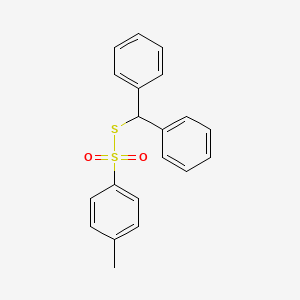

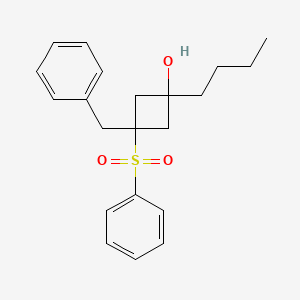

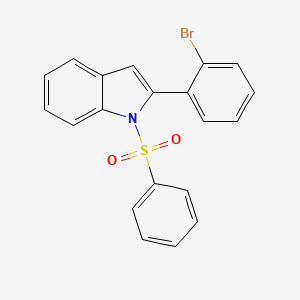

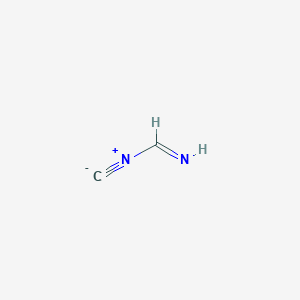

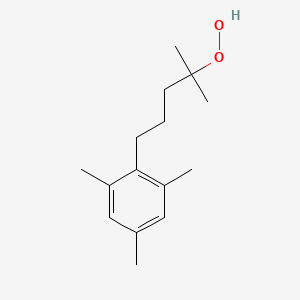
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
